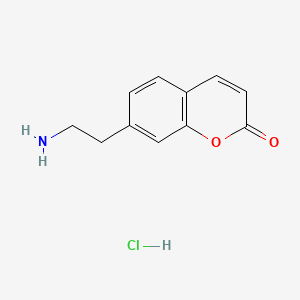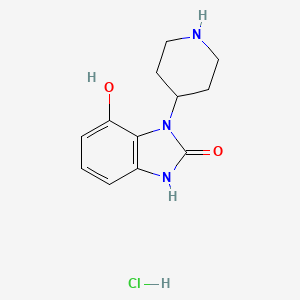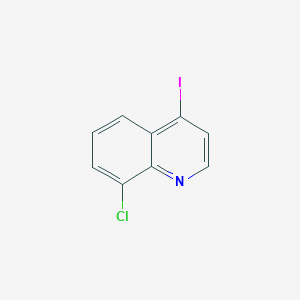
8-Chloro-4-iodoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-4-iodoquinoline is a heterocyclic aromatic compound with the molecular formula C9H5ClIN. It is a derivative of quinoline, characterized by the presence of chlorine and iodine atoms at the 8th and 4th positions, respectively.
準備方法
Synthetic Routes and Reaction Conditions: 8-Chloro-4-iodoquinoline can be synthesized through several methods. One common approach involves the reaction of 8-iodo-1H-quinolin-4-one with trichlorophosphate (POCl3) in the presence of catalytic anhydrous N,N-dimethylformamide (DMF). The mixture is refluxed for one hour, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves large-scale reactions using similar reagents and conditions as those described in laboratory settings. The scalability of the reaction is crucial for industrial applications, ensuring consistent yield and purity.
化学反応の分析
Types of Reactions: 8-Chloro-4-iodoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: These reactions can modify the quinoline ring or the substituents, leading to different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium carbonate (K2CO3) in polar solvents are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated quinoline derivatives, while oxidation and reduction reactions can lead to quinoline N-oxides or reduced quinoline derivatives.
科学的研究の応用
8-Chloro-4-iodoquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, particularly in developing antimicrobial and anticancer agents.
Industry: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 8-Chloro-4-iodoquinoline involves its interaction with specific molecular targets. While detailed studies on this compound are limited, similar quinoline derivatives are known to interact with DNA, enzymes, and cellular receptors. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
類似化合物との比較
Clioquinol: A related compound with antifungal and antibacterial properties.
7-Chloro-4-iodoquinoline: Another derivative with similar structural features but different substitution patterns
Uniqueness: 8-Chloro-4-iodoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual halogenation (chlorine and iodine) at specific positions on the quinoline ring makes it a valuable compound for targeted synthesis and research applications.
特性
分子式 |
C9H5ClIN |
|---|---|
分子量 |
289.50 g/mol |
IUPAC名 |
8-chloro-4-iodoquinoline |
InChI |
InChI=1S/C9H5ClIN/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-5H |
InChIキー |
OJUZXXUGBXIEAM-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CN=C2C(=C1)Cl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


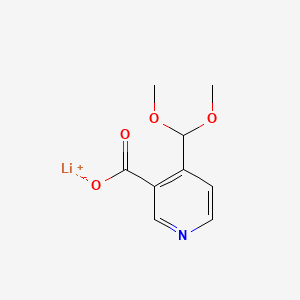
![[5-(3-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13468530.png)
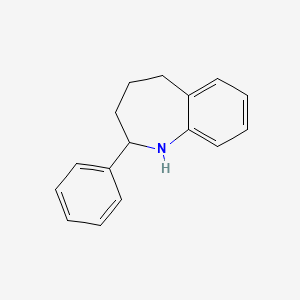
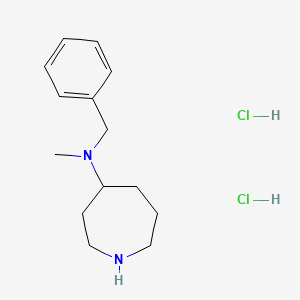
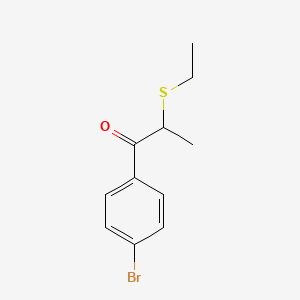
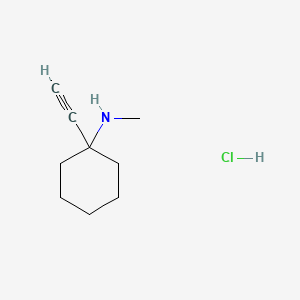
![methyl({[1-(propan-2-yl)-1H-imidazol-2-yl]methyl})amine dihydrochloride](/img/structure/B13468570.png)
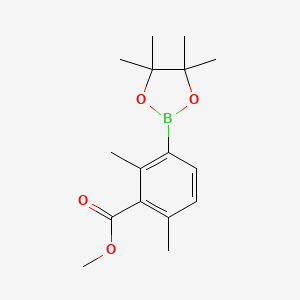
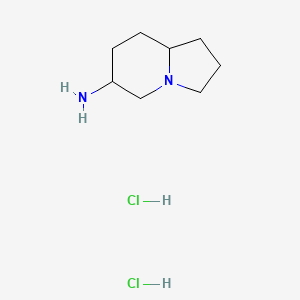
![methyl 7-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13468593.png)
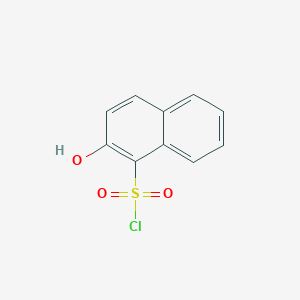
![4,4,5,5-tetramethyl-2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13468617.png)
